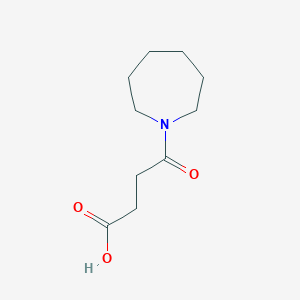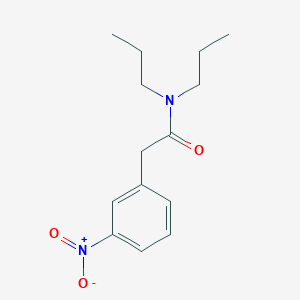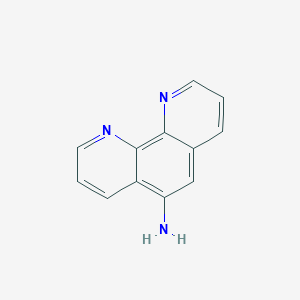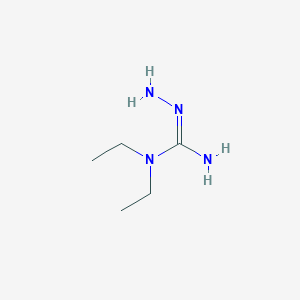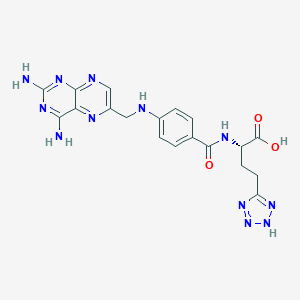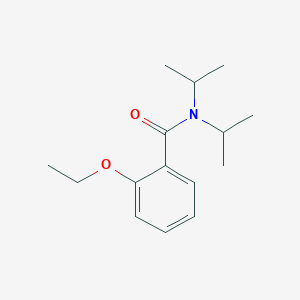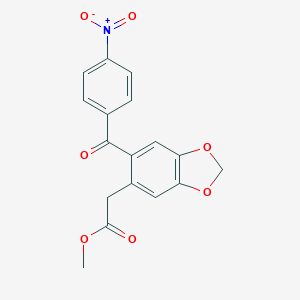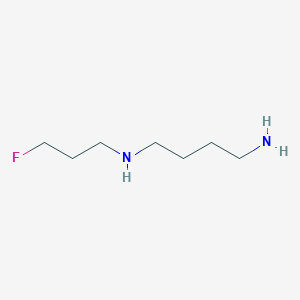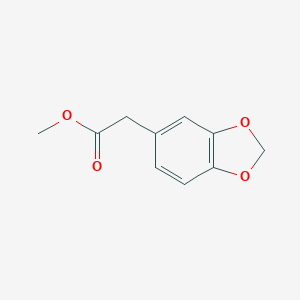
9-((6-(4-Nitrobenzoyloxy)hexyl)amino)acridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
9-((6-(4-Nitrobenzoyloxy)hexyl)amino)acridine, also known as NBDHA, is a fluorescent dye used in scientific research. It is a derivative of acridine, a heterocyclic organic compound that has been extensively studied for its potential therapeutic applications. NBDHA is a unique molecule that has gained popularity in recent years due to its ability to selectively bind to DNA and RNA, making it a valuable tool for studying nucleic acid structure and function.
Mécanisme D'action
The mechanism of action of 9-((6-(4-Nitrobenzoyloxy)hexyl)amino)acridine is based on its ability to selectively bind to DNA and RNA. This compound contains a hydrophobic tail that allows it to penetrate the double helix structure of DNA and RNA, while the acridine ring system allows it to intercalate between the base pairs of the nucleic acid. This results in a significant increase in fluorescence intensity, which can be used to monitor changes in nucleic acid structure and function.
Biochemical and Physiological Effects:
This compound has no known biochemical or physiological effects. It is a non-toxic compound that is widely used in scientific research without any adverse effects.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 9-((6-(4-Nitrobenzoyloxy)hexyl)amino)acridine is its high selectivity for DNA and RNA. This makes it a valuable tool for studying nucleic acid structure and function in complex biological systems. This compound is also a relatively stable compound that can be used in a wide range of experimental conditions.
However, there are also some limitations to the use of this compound in laboratory experiments. One of the main limitations is its relatively low quantum yield, which can make it difficult to detect in low-concentration samples. Additionally, this compound is not suitable for use in live-cell imaging studies, as it requires fixation and permeabilization of cells to allow for nucleic acid staining.
Orientations Futures
There are several potential future directions for the use of 9-((6-(4-Nitrobenzoyloxy)hexyl)amino)acridine in scientific research. One potential application is in the development of new diagnostic tools for nucleic acid-based diseases. This compound could be used as a fluorescent probe to detect specific nucleic acid sequences associated with diseases such as cancer or viral infections.
Another potential future direction is in the development of new therapeutic agents based on this compound. The ability of this compound to selectively bind to DNA and RNA could be harnessed to develop new drugs that target specific nucleic acid sequences associated with disease.
Overall, this compound is a valuable tool for studying nucleic acid structure and function in scientific research. Its unique properties make it a versatile compound with a wide range of potential applications in the future.
Méthodes De Synthèse
The synthesis of 9-((6-(4-Nitrobenzoyloxy)hexyl)amino)acridine involves the reaction of 9-aminoacridine with 6-bromohexanoic acid in the presence of a base to form the intermediate compound 9-(6-hexanamido)acridine. This compound is then reacted with 4-nitrobenzoyl chloride in the presence of a base to form the final product, this compound. The synthesis of this compound is relatively straightforward and can be performed using standard laboratory techniques.
Applications De Recherche Scientifique
9-((6-(4-Nitrobenzoyloxy)hexyl)amino)acridine has a wide range of applications in scientific research. One of the most common uses of this compound is as a fluorescent probe for studying nucleic acid structure and function. This compound selectively binds to DNA and RNA, allowing researchers to visualize and study the structure and dynamics of these molecules in real-time. This compound has also been used to study the interactions between nucleic acids and proteins, as well as the effects of environmental factors on nucleic acid structure and function.
Propriétés
Numéro CAS |
140866-77-9 |
|---|---|
Formule moléculaire |
C26H28ClN3O5 |
Poids moléculaire |
498 g/mol |
Nom IUPAC |
6-(acridin-9-ylamino)hexyl 4-nitrobenzoate;hydrate;hydrochloride |
InChI |
InChI=1S/C26H25N3O4.ClH.H2O/c30-26(19-13-15-20(16-14-19)29(31)32)33-18-8-2-1-7-17-27-25-21-9-3-5-11-23(21)28-24-12-6-4-10-22(24)25;;/h3-6,9-16H,1-2,7-8,17-18H2,(H,27,28);1H;1H2 |
Clé InChI |
LLRORQYWUGPLIW-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C(=C3C=CC=CC3=N2)NCCCCCCOC(=O)C4=CC=C(C=C4)[N+](=O)[O-].O.Cl |
SMILES canonique |
C1=CC=C2C(=C1)C(=C3C=CC=CC3=N2)NCCCCCCOC(=O)C4=CC=C(C=C4)[N+](=O)[O-].O.Cl |
Synonymes |
9-((6-(4-nitrobenzoyloxy)hexyl)amino)acridine 9-((6-(4-nitrobenzoyloxy)hexyl)amino)acridine, monohydrochloride, monohydrate 9-NHAA |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



